2-(3-Bromopyridin-2-YL)-1H-1,3-benzodiazole
Description
2-(3-Bromopyridin-2-yl)-1H-1,3-benzodiazole is a brominated heterocyclic compound featuring a benzimidazole core fused with a 3-bromopyridine moiety. The benzimidazole scaffold is structurally analogous to nucleotides, enabling interactions with biological targets such as enzymes and nucleic acids .
Properties
Molecular Formula |
C12H8BrN3 |
|---|---|
Molecular Weight |
274.12 g/mol |
IUPAC Name |
2-(3-bromopyridin-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C12H8BrN3/c13-8-4-3-7-14-11(8)12-15-9-5-1-2-6-10(9)16-12/h1-7H,(H,15,16) |
InChI Key |
MAKYYODCOOIKLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC=N3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopyridin-2-YL)-1H-1,3-benzodiazole typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it a popular choice for forming carbon-carbon bonds . The process involves the reaction of 3-bromopyridine with a suitable boronic acid derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. The choice of solvents, temperature, and reaction time are critical factors in scaling up the production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopyridin-2-YL)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization: Formation of additional rings through intramolecular reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed depend on the type of reaction. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential therapeutic effects, particularly as a lead structure in drug development. Various studies have highlighted its bioactivity against several biological targets.
Antimicrobial Activity
Research indicates that derivatives of benzodiazole compounds exhibit significant antimicrobial properties. For instance, a study reported that certain benzimidazole derivatives showed promising antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Table 1: Antibacterial Activity of Benzimidazole Derivatives
| Compound | Target Bacteria | MIC (μg/ml) |
|---|---|---|
| Compound A | Staphylococcus aureus | 2 |
| Compound B | Escherichia coli | 4 |
| Compound C | Pseudomonas aeruginosa | 8 |
Antiviral Properties
In addition to antibacterial effects, derivatives of this compound have shown antiviral activity. For example, certain benzimidazole derivatives were effective against viruses such as Bovine Viral Diarrhea Virus (BVDV) and Rotavirus, demonstrating their potential in virology .
Neuropharmacological Applications
Recent studies have explored the use of benzodiazole derivatives as neuroimaging agents. Specifically, compounds similar to 2-(3-Bromopyridin-2-YL)-1H-1,3-benzodiazole have been synthesized for imaging alpha-synuclein fibrils associated with neurodegenerative diseases like Parkinson's disease. These compounds can potentially aid in the early diagnosis of such conditions .
Table 2: Neuroimaging Applications
| Compound | Target Disease | Imaging Technique |
|---|---|---|
| Compound D | Parkinson's Disease | PET Imaging |
| Compound E | Alzheimer's Disease | Fluorescence Imaging |
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of benzodiazole derivatives is crucial for optimizing their pharmacological properties. Studies have shown that modifications to the pyridine ring can significantly influence the biological activity of these compounds. For instance, introducing electron-withdrawing groups has been associated with enhanced antibacterial potency .
Case Studies
- Antimicrobial Activity : A series of benzodiazole derivatives were synthesized and tested against a panel of bacterial strains. The study found that specific substitutions on the benzodiazole ring improved activity against resistant strains of Staphylococcus aureus, indicating a promising avenue for developing new antibiotics .
- Neuroimaging Research : In a recent investigation into neurodegenerative diseases, a novel derivative was used as a PET radiotracer to visualize alpha-synuclein aggregates in brain tissues. This application highlights the potential of benzodiazole derivatives in diagnostic imaging .
- Antiviral Studies : Another study focused on synthesizing a library of benzodiazole derivatives that showed significant antiviral activity against rotavirus. These findings suggest that such compounds could lead to new antiviral therapies .
Mechanism of Action
The mechanism of action of 2-(3-Bromopyridin-2-YL)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-(3-bromopyridin-2-yl)-1H-1,3-benzodiazole, highlighting substituent effects on biological activity and physicochemical properties:
Key Observations:
Halogenation Effects : Bromine and chlorine atoms (e.g., in and ) improve binding via halogen bonding and electron-withdrawing effects. Bromine’s larger atomic radius may enhance hydrophobic interactions compared to chlorine.
Substituent Position : The position of substituents (e.g., bromine at pyridine vs. benzimidazole ring) significantly alters steric and electronic profiles, impacting target selectivity .
Functional Group Contributions :
- Hydroxyl groups (e.g., compound 1b) enhance antimicrobial activity through hydrogen bonding and increased polarity .
- Methoxy groups improve solubility and π-π interactions, as seen in .
- Nitro groups (e.g., ) introduce redox-active moieties, correlating with antiparasitic activity.
Synthetic Methods : Microwave-assisted synthesis (e.g., ) improves yield and purity for analogs like 2b and 3b compared to conventional methods.
Molecular Docking and Binding Affinity
Compounds such as 1b and 5b (5-(1H-benzimidazol-2-yl)benzene-1,2,3-triol) exhibited strong binding to S. aureus thymidylate kinase (TMK) via AutoDock Vina, with scores reflecting interactions between the benzimidazole core and active-site residues . While docking data for 2-(3-bromopyridin-2-yl)-1H-1,3-benzodiazole is unavailable, its bromopyridinyl group may mimic nucleotide bases (e.g., adenine), enabling competitive inhibition of enzymes like TMK .
Physicochemical and Spectral Analysis
- IR/NMR Trends : Benzimidazole derivatives show characteristic C-N stretching at ~1368 cm⁻¹ and aromatic proton signals at 7.1–8.1 ppm in ¹H NMR . The bromine atom in the target compound would downfield-shift adjacent protons due to its electronegativity.
- Solubility : Halogenation typically reduces aqueous solubility but improves lipid membrane penetration, a critical factor for antimicrobial agents .
Biological Activity
The compound 2-(3-Bromopyridin-2-YL)-1H-1,3-benzodiazole is a member of the benzodiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties. The findings are supported by various studies, including in vitro evaluations and structure-activity relationship (SAR) analyses.
Chemical Structure
The molecular structure of 2-(3-Bromopyridin-2-YL)-1H-1,3-benzodiazole can be represented as follows:
Anticancer Activity
Recent studies have indicated significant anticancer potential for benzodiazole derivatives, including 2-(3-Bromopyridin-2-YL)-1H-1,3-benzodiazole. Research has shown that compounds with similar structures exhibit potent inhibitory effects on various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of several benzodiazole derivatives against human cancer cell lines using the MTT assay. The results demonstrated that compounds with a pyridine moiety exhibited enhanced anticancer activity. For instance, one derivative showed an IC50 value of 1.2 nM against the SKRB-3 cell line, indicating potent efficacy .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 7e | SKRB-3 | 1.2 |
| 7d | A431 | 20 |
| 7e | HepG2 | 48 |
These findings suggest that modifications to the benzodiazole structure can significantly enhance anticancer properties.
Antimicrobial Activity
In addition to anticancer effects, benzodiazole derivatives have shown promising antimicrobial activity. A study reported that certain benzothiazole derivatives exhibited strong antibacterial effects against Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Screening
In a screening of various derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli . The minimal inhibitory concentration (MIC) values indicated that some derivatives had potent activity against these pathogens .
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 1a | Staphylococcus aureus | 4 |
| 1e | Escherichia coli | 8 |
These results underscore the potential of benzodiazole compounds as effective antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory properties of benzodiazoles have also been explored. Compounds similar to 2-(3-Bromopyridin-2-YL)-1H-1,3-benzodiazole have been shown to inhibit pro-inflammatory cytokines in vitro.
Case Study: Inflammatory Response Modulation
Research indicated that certain derivatives could reduce the production of TNF-alpha and IL-6 in activated macrophages. This suggests their potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzodiazole derivatives. Modifications at specific positions on the benzodiazole ring have been correlated with enhanced potency against cancer and microbial targets.
Table 3: SAR Insights for Benzodiazole Derivatives
| Modification | Effect on Activity |
|---|---|
| Bromine substitution | Increased anticancer potency |
| Pyridine linkage | Enhanced antimicrobial activity |
These insights can guide future synthesis efforts aimed at developing more effective therapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
